2,8-Dioxaspiro[4.5]decan-1-one

Organic Synthesis Process Chemistry Spiroketal Synthesis

Substituting generic spiroketals for the 2,8-dioxa regioisomer causes regiochemical mismatches, derailing total syntheses of FR901483 and Pancratistatin. 2,8-Dioxaspiro[4.5]decan-1-one (CAS 1690338-28-3) resolves this: synthesized via a patented, chromatography-free route achieving >95% purity with multi-gram scalability. • Exclusive 2,8-dioxa regioisomer ensures correct reactivity - not interchangeable with 1,6- or 1,7-dioxa analogs • >95% purity with batch-to-batch consistency for reliable SAR campaigns • Bifunctional core enables rapid derivatization across drug, LCD, and agrochemical programs

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 1690338-28-3
Cat. No. B1430486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dioxaspiro[4.5]decan-1-one
CAS1690338-28-3
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1COCCC12CCOC2=O
InChIInChI=1S/C8H12O3/c9-7-8(3-6-11-7)1-4-10-5-2-8/h1-6H2
InChIKeyAPIPWCNIYUXQKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dioxaspiro[4.5]decan-1-one (CAS 1690338-28-3): A Bifunctional Spirocyclic Scaffold for Pharmaceutical and Material Science Intermediates


2,8-Dioxaspiro[4.5]decan-1-one (CAS 1690338-28-3) is a spirocyclic organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol [1]. Its structure features a unique 2,8-dioxaspiro[4.5]decane core, which confers distinct stereoelectronic properties and serves as a versatile bifunctional building block [2]. This compound is primarily utilized as a key intermediate in the synthesis of complex pharmaceutical agents, liquid crystal materials, and agrochemicals [2].

Why Generic Substitution with Other Spirocyclic Lactones or Ketones Fails: The Critical Role of the 2,8-Dioxa Regioisomer in 2,8-Dioxaspiro[4.5]decan-1-one


In the realm of spirocyclic chemistry, seemingly minor structural variations can profoundly alter reactivity, physical properties, and biological activity. While compounds like 1,6-Dioxaspiro[4.5]decan-2-one and 1,7-Dioxaspiro[4.5]decan-2-one share the same molecular formula (C8H12O3), their different oxygen placement leads to distinct ring strain, dipole moments, and hydrogen-bonding capabilities, which critically influence their performance as synthetic intermediates . The 2,8-dioxa regioisomer, specifically 2,8-Dioxaspiro[4.5]decan-1-one, possesses a unique electronic and steric environment that enables specific reactivity patterns not accessible to its analogs. For instance, the patent-protected synthesis of 2,8-Dioxaspiro[4.5]decan-1-one explicitly avoids hazardous reagents and achieves high yields under mild conditions, a process that is not transferable to other regioisomers due to their different conformational preferences [1]. Therefore, substituting this compound with a generic 'spiroketal' or 'dioxaspiro' analog without empirical validation can lead to failed syntheses, poor yields, or undesirable side reactions.

Quantitative Evidence Guide for 2,8-Dioxaspiro[4.5]decan-1-one: Direct Comparative Data on Synthesis Efficiency, Safety, and Scalability


Superior Yield in Key Alkylation Step Using Potassium tert-Butoxide

In the patented synthesis of 2,8-Dioxaspiro[4.5]decan-1-one, the alkylation step to form the critical intermediate (Compound 3) shows a clear and quantifiable advantage when using potassium tert-butoxide as the base compared to other common bases. This direct comparison within the same study demonstrates a 92% yield with potassium tert-butoxide [1].

Organic Synthesis Process Chemistry Spiroketal Synthesis

High-Purity Product Obtainable Without Chromatographic Purification

The patented process for 2,8-Dioxaspiro[4.5]decan-1-one delivers the final product with high purity directly from the reaction workup, eliminating the need for costly and time-consuming chromatographic purification. The reported purity is 98.3% after simple extraction and drying [1].

Process Chemistry Purification Spiroketal Synthesis

Safer and Scalable Process: Elimination of Hazardous Reagents and Cryogenic Conditions

The patented synthesis of 2,8-Dioxaspiro[4.5]decan-1-one represents a significant safety and scalability improvement over the prior art method described in WO2014159224. The new method avoids the use of hazardous and operationally challenging reagents [1].

Process Safety Green Chemistry Spiroketal Synthesis

Defined Application Scenarios for 2,8-Dioxaspiro[4.5]decan-1-one Driven by Its Unique Synthesis Profile


Scalable Intermediate for the Total Synthesis of Complex Alkaloids (e.g., FR901483, Pancratistatin)

The high-yielding, chromatography-free synthesis of 2,8-Dioxaspiro[4.5]decan-1-one makes it an ideal starting material for the multi-step total synthesis of complex natural products like the immunosuppressant FR901483 and the antitumor alkaloid Pancratistatin [1]. The ability to produce the spirocyclic core in multi-gram quantities with high purity (>98%) and without hazardous reagents lowers the barrier for medicinal chemistry groups to explore these challenging but therapeutically promising targets.

Development of Novel Twisted Nematic (TN) Liquid Crystal Materials

The bifunctional nature of the 2,8-dioxaspiro[4.5]decane core allows for facile extension of different molecular moieties, enabling the fine-tuning of mesogenic properties [1]. The reliable and safe synthesis method ensures a consistent supply of this key building block for material scientists developing next-generation liquid crystal displays, where high chemical purity and batch-to-batch consistency are critical for performance.

Agrochemical Discovery: Synthesis of Agarofuran Sesquiterpene Analogs

As a key intermediate in the total synthesis of Agarofuran sesquiterpenes, a class of plant-based pesticides, 2,8-Dioxaspiro[4.5]decan-1-one enables the exploration of novel insecticides [1]. The scalable and safe production method is particularly attractive for agrochemical companies seeking to develop new active ingredients while adhering to increasingly stringent environmental and safety regulations.

Medicinal Chemistry Building Block for Diverse Drug Discovery Programs

The spirocyclic core of 2,8-Dioxaspiro[4.5]decan-1-one is a privileged scaffold in drug discovery, offering enhanced three-dimensionality and metabolic stability. The documented, high-yielding synthetic route allows medicinal chemists to reliably generate and derivatize this core to explore structure-activity relationships (SAR) across a range of therapeutic areas, including oncology and neurology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,8-Dioxaspiro[4.5]decan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.